molecular formula C37H60O8 B3029877 momordicoside F1 CAS No. 81348-81-4

momordicoside F1

Cat. No. B3029877
CAS RN: 81348-81-4
M. Wt: 632.9 g/mol
InChI Key: MQGABSJZVJOSCX-IYZDVQGMSA-N
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Description

Momordicoside F1 is a natural product found in Momordica charantia . It is a triterpenoid and is one of several related cucurbitane triterpenoid glycosides that can be extracted from the bitter melon vine . Its molecular formula is C37H60O8 .


Molecular Structure Analysis

The molecular structure of this compound is complex. Its IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol . The molecular weight is 632.9 g/mol .

Scientific Research Applications

Biological Activities

Momordicoside, including F1, exhibits a range of biological activities. It has been found to have properties such as reducing blood sugar, enhancing immunity, controlling secretion, and possessing anti-oxidative functions (Ning, 2008). These extensive biological activities suggest potential edible and medicinal value, indicating a broad scope for research and development.

Therapeutic Potential in Lung Injury and Carcinoma

Momordicoside G, closely related to F1, has been studied for its effects on lung injury and carcinoma lesions. It regulates macrophage phenotypes to stimulate repair of lung injury and prevent urethane-induced lung carcinoma lesions. This suggests a potential role of momordicosides in lung health and cancer prevention (Du et al., 2019).

Physiological Functions and Food Applications

Momordicoside has various physiological functions, including hypoglycemic, anti-tumor, anti-virus, anti-HIV, enhancing human immunity, and bacteriostatic effects. Its applications in food areas, likely including F1, have been explored due to these health benefits (Zhou Wei, 2009).

Insulin Secretion Activity

A study on a new cucurbitane-type triterpenoid glycoside, momordicoside U, found that it displayed moderate insulin secretion activity in an in vitro assay. This implies a possible role of momordicosides in managing diabetes (Ma et al., 2010).

Antidiabetic Activities

Momordicosides, including variants Q, R, S, and T, have shown antidiabetic activities. They enhance fatty acid oxidation and glucose disposal, indicating their potential as therapeutic agents for diabetes and obesity (Tan et al., 2008).

Molecular Docking as Maltase-Glucoamylase Inhibitors

Momordicoside F2, similar to F1, has been studied for its binding affinity to maltase-glucoamylase receptors, indicating its potential in the treatment of diabetes. The study suggests its utility in developing novel antidiabetic agents (Ochieng et al., 2017).

Anti-Inflammatory and Antidiabetic Properties

Momordicosides from Momordica charantia fruits, including variants like momordicoside A and L, have been studied for their anti-inflammatory and antidiabetic properties. This research underscores their potential use in managing diabetes and associated inflammatory conditions (Perera et al., 2021).

Stability and Pharmacological Actions

Studies have also focused on the stability of momordicosides under various conditions, which is crucial for their application in health food industry (Xin, 2008). Additionally, the pharmacological actions of Momordica charantia, which contains momordicosides, have been extensively reviewed, highlighting its diverse medicinal uses (Grover & Yadav, 2004).

Future Directions

Future research could focus on further elucidating the mechanism of action of momordicoside F1, particularly its potential role in activating the Nrf2 pathway . Additionally, more studies are needed to understand its synthesis, chemical reactions, and physical and chemical properties. The safety and hazards associated with its use also warrant further investigation.

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,34-,35+,36+,37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGABSJZVJOSCX-IYZDVQGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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